![molecular formula C16H17N3O6 B2618358 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 797779-12-5](/img/structure/B2618358.png)
2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Description
2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Antiviral Activity
Compounds with structural similarities to the specified molecule have been investigated for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidines have shown significant inhibitory activity against retroviruses, demonstrating their potential in developing antiretroviral therapies. The synthesis process involves modifications that introduce different substituents, enhancing their biological activity against specific viruses, such as the human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Metal Ion Adsorption
Research on carbon sorbents containing pyrimidine-polyamine conjugates as ion receptors has revealed their efficacy in adsorbing metal ions like Zn2+ and Cd2+ from aqueous solutions. These findings are crucial for environmental cleanup efforts, particularly in removing heavy metals from water. The structural and functional versatility of these compounds allows for selective adsorption, highlighting their potential in environmental remediation (Garcia-martin, López-Garzón, Godino-Salido, Cuesta-Martos, Gutiérrez-Valero, Arranz-Mascarós, & Stoeckli-Evans, 2005).
Imaging Neuronal Cell Zinc Uptake
Modified Zinspy sensors, incorporating thiophene moieties into their structure, have been developed to enhance fluorescence properties and improve selectivity for Zn(II) ions. These sensors are valuable tools in biological studies, enabling the visualization of zinc uptake in neurons and its mobilization within cells. Such advancements in sensor technology contribute to our understanding of zinc's role in biological processes and diseases (Nolan, Ryu, Jaworski, Feazell, Sheng, & Lippard, 2006).
Synthesis of Novel Compounds
Research into the synthesis of new compounds using pyrimidine derivatives as intermediates has led to the development of various substances with potential pharmaceutical applications. These synthetic pathways involve creating novel structures that can serve as the basis for developing new drugs and therapeutic agents. The versatility of pyrimidine chemistry in facilitating these syntheses underscores the importance of such compounds in medicinal chemistry (Zohdi, Osman, & Abdelhamid, 1997).
properties
IUPAC Name |
2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-3-24-11-7-5-10(12(9-11)25-4-2)6-8-13-17-15(20)14(19(22)23)16(21)18-13/h5-9H,3-4H2,1-2H3,(H2,17,18,20,21)/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALWWWHYBQEKFD-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one |
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